![molecular formula C17H14N4O2 B5803045 N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide, also known as MBF-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MBF-10 has a unique chemical structure that makes it a promising candidate for drug development and research.
Wirkmechanismus
The mechanism of action of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide varies depending on its application. In the case of anticancer activity, this compound inhibits the activity of the enzyme topoisomerase II, which is involved in the replication and transcription of DNA. This inhibition leads to the accumulation of DNA damage, which ultimately leads to apoptosis in cancer cells.
In the case of Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In the case of anticancer activity, this compound has been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. In the case of Alzheimer's disease, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed using techniques such as NMR spectroscopy and mass spectrometry. This compound also has a unique chemical structure that makes it a promising candidate for drug development and research.
One limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in vivo, which can limit its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide. One direction is to further study its potential applications as a molecular probe for the detection of protein-protein interactions. Another direction is to study its potential applications in the treatment of other neurological disorders such as Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its structure for drug development.
Synthesemethoden
The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide involves the condensation of 5-amino-2-(1-methyl-1H-pyrrol-2-yl) benzimidazole with furan-2-carboxylic acid chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This mechanism of action makes this compound a potential candidate for the development of new anticancer drugs.
In pharmacology, this compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This mechanism of action makes this compound a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.
In biochemistry, this compound has been studied for its potential applications as a molecular probe for the detection of protein-protein interactions. Studies have shown that this compound can bind to the protein HSP90, which is involved in the regulation of various cellular processes. This binding can be used to detect the interaction between HSP90 and other proteins, which can provide valuable insights into the molecular mechanisms of various cellular processes.
Eigenschaften
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-3H-benzimidazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-21-8-2-4-14(21)16-19-12-7-6-11(10-13(12)20-16)18-17(22)15-5-3-9-23-15/h2-10H,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPQSJJQIBJEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
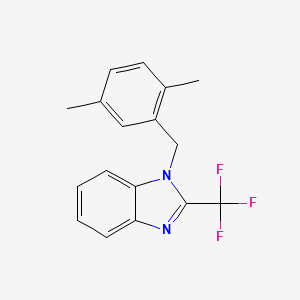
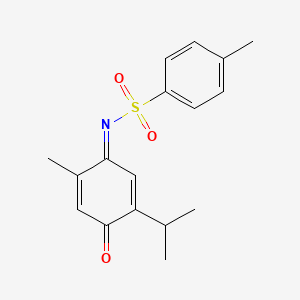

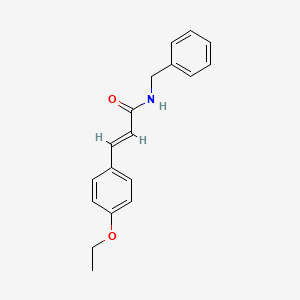
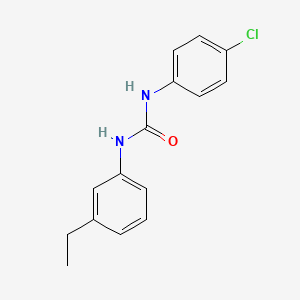
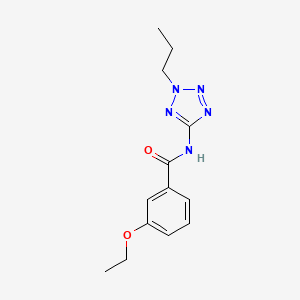


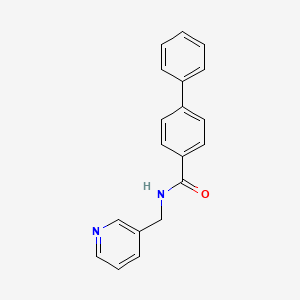
![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)